molecular formula C5H9NO2 B14411315 N-(2-ethenoxyethyl)formamide CAS No. 86242-81-1

N-(2-ethenoxyethyl)formamide

Cat. No.: B14411315
CAS No.: 86242-81-1
M. Wt: 115.13 g/mol
InChI Key: LCDJSBVOXPZPME-UHFFFAOYSA-N
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Description

N-(2-ethenoxyethyl)formamide is an organic compound with the molecular formula C5H9NO2 It is a formamide derivative, characterized by the presence of an ethenoxyethyl group attached to the nitrogen atom of the formamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethenoxyethyl)formamide typically involves the reaction of 2-chloroethyl vinyl ether with formamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_2=CH-O-CH_2CH_2Cl + \text{HCONH}_2 \rightarrow \text{CH}_2=CH-O-CH_2CH_2-NH-CHO + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethenoxyethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The ethenoxyethyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-ethenoxyethyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-ethenoxyethyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethenoxyethyl group may also interact with cellular membranes, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simpler formamide derivative with a single formyl group.

    N-(2-hydroxyethyl)formamide: Similar structure but with a hydroxyethyl group instead of an ethenoxyethyl group.

    Dimethylformamide: A widely used solvent with two methyl groups attached to the nitrogen atom.

Uniqueness

N-(2-ethenoxyethyl)formamide is unique due to the presence of the ethenoxyethyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other formamide derivatives may not be as effective.

Properties

CAS No.

86242-81-1

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

N-(2-ethenoxyethyl)formamide

InChI

InChI=1S/C5H9NO2/c1-2-8-4-3-6-5-7/h2,5H,1,3-4H2,(H,6,7)

InChI Key

LCDJSBVOXPZPME-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC=O

Origin of Product

United States

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